ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate
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Overview
Description
ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides.
Scientific Research Applications
ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Known for its antimicrobial properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H22N2O5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-18(24)13-5-4-8-21(11-13)19-20-17(23)16(27-19)10-12-6-7-14(22)15(9-12)25-2/h6-7,9-10,13,22H,3-5,8,11H2,1-2H3/b16-10- |
InChI Key |
SJUNUJVHOPLROK-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2 |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 |
Origin of Product |
United States |
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